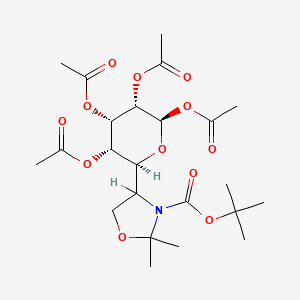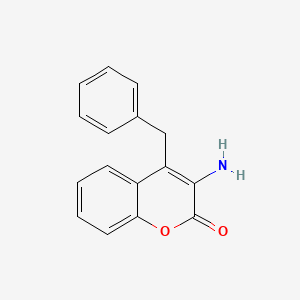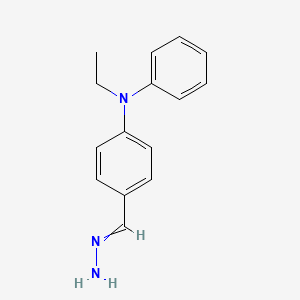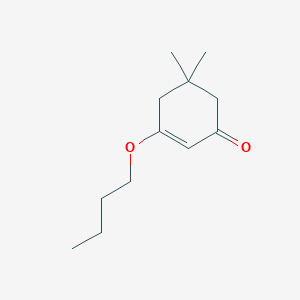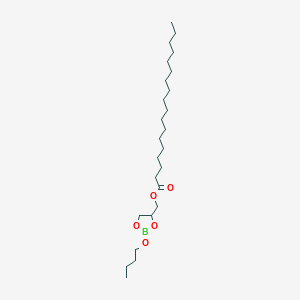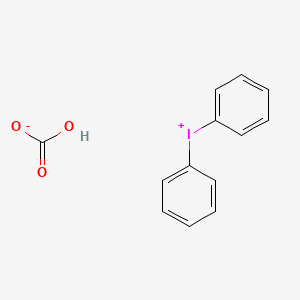![molecular formula C9H12O2 B14279490 1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- CAS No. 155785-36-7](/img/structure/B14279490.png)
1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- is a heterocyclic organic compound It features a fused ring system consisting of a cyclopentane ring and a furan ring, with an ethyl group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2-alkyl-3-oxo-4-pentenoic acids can yield the desired compound under acidic conditions . Another approach involves the use of palladium-catalyzed cyclization reactions, which can provide high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan: A simpler heterocyclic compound with a five-membered ring containing one oxygen atom.
Thiophene: Similar to furan but contains a sulfur atom instead of oxygen.
Pyrrole: Contains a nitrogen atom in the five-membered ring.
Uniqueness
1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro- is unique due to its fused ring system and the presence of an ethyl group, which can influence its reactivity and biological activity. This structural complexity distinguishes it from simpler heterocycles like furan, thiophene, and pyrrole .
Eigenschaften
CAS-Nummer |
155785-36-7 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-ethyl-1,3,6,6a-tetrahydrocyclopenta[c]furan-5-one |
InChI |
InChI=1S/C9H12O2/c1-2-7-8-5-11-4-6(8)3-9(7)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
RLMXPLDCIKLZKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2COCC2CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


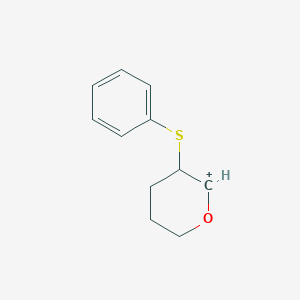
![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)
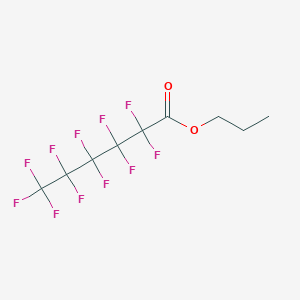
![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)
